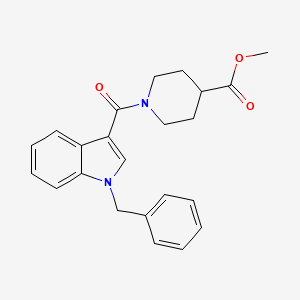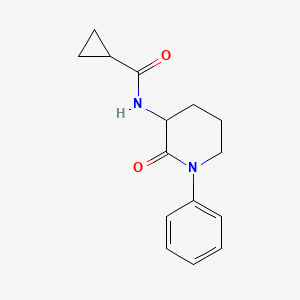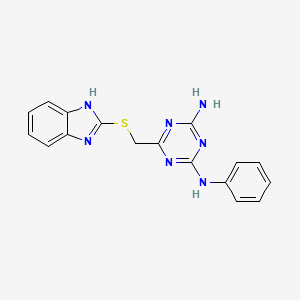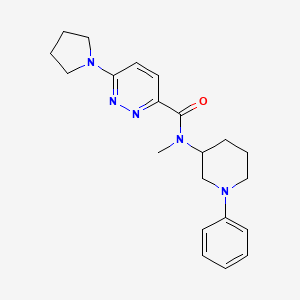![molecular formula C15H24N2O2 B7563257 1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B7563257.png)
1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in various studies, which have led to its investigation as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one is not fully understood. However, it is believed to work by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with various neurotransmitter receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one in lab experiments include its ease of synthesis and its potential applications in medicinal chemistry. However, its limitations include its relatively low potency and selectivity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one. These include:
1. Further investigation of its mechanism of action and its interactions with various enzymes and receptors in the body.
2. Development of more potent and selective derivatives of this compound for use in medicinal chemistry.
3. Investigation of its potential use in the treatment of other diseases, such as autoimmune diseases and viral infections.
4. Development of new synthetic methods for the production of this compound and its derivatives.
5. Investigation of its potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one involves the reaction of cyclopropanecarbonyl chloride with piperidine, followed by the reaction of the resulting intermediate with piperidin-4-ylmethanol. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[[1-(cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-3-1-2-8-17(14)11-12-6-9-16(10-7-12)15(19)13-4-5-13/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFVQNKHJCFCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethoxy-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B7563185.png)
![N-[2-[benzyl(methyl)amino]ethyl]-4-chlorobenzamide](/img/structure/B7563198.png)


![2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7563225.png)



![3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7563241.png)
![3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole](/img/structure/B7563245.png)

![2-(3,4-dihydro-1H-isochromen-1-yl)-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)ethanone](/img/structure/B7563256.png)
![N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide](/img/structure/B7563265.png)